molecular formula C15H6Cl2N2O2 B13685336 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione

7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B13685336
M. Wt: 317.1 g/mol
InChI Key: HSPQCOLBBHOYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidative coupling of 5,7-dichloroisatin with isatin under specific conditions . The reaction is carried out using potassium permanganate in anhydrous acetonitrile . Another method involves the condensation of isatoic anhydride with isatin or its substituted derivatives in the presence of N-methylpiperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Mechanism of Action

The mechanism of action of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate immune responses and inhibit the growth of certain microorganisms . The exact molecular targets and pathways are still under investigation.

Properties

Molecular Formula

C15H6Cl2N2O2

Molecular Weight

317.1 g/mol

IUPAC Name

7,10-dichloroindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H6Cl2N2O2/c16-8-5-6-9(17)12-11(8)13(20)14-18-10-4-2-1-3-7(10)15(21)19(12)14/h1-6H

InChI Key

HSPQCOLBBHOYKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C=CC(=C4C(=O)C3=N2)Cl)Cl

Origin of Product

United States

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